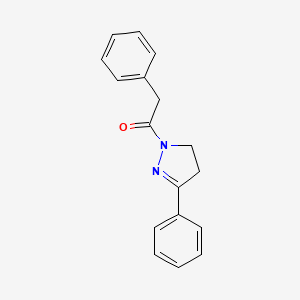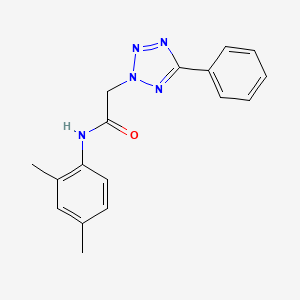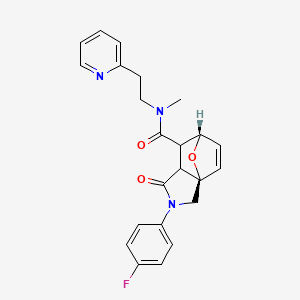
3-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.126263138 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Medicinal Chemistry Applications
- Antibacterial and Antiproliferative Agents : Certain derivatives of 1-phenyl-1H-pyrazole exhibit promising antibacterial and antiproliferative activities against various cancer cell lines, potentially making them attractive candidates for the development of new therapeutic agents (Ananda et al., 2016).
- Antihyperglycemic Activity : Pyrazole derivatives containing indole and thiazole motifs have shown significant antihyperglycemic activity, indicating their potential as therapeutic agents for diabetes management (Sravanthi et al., 2017).
2. Organic Synthesis and Chemical Properties
- Arylation and Cross-Coupling Reactions : Arylated derivatives of pyrazole, such as 3-phenyl-1H-pyrazole, are important in synthesizing agrochemicals and pharmaceuticals. Innovative methods for the arylation of these compounds have been developed, enhancing their utility in organic synthesis (Ye et al., 2013); (Arbačiauskienė et al., 2009).
- Structural Analysis and Synthesis : Studies on the crystal structure of pyrazole derivatives, including 3-phenyl-1H-pyrazoles, provide valuable insights into their molecular conformations, which is crucial for their application in various chemical syntheses (Kansız et al., 2018).
3. Material Science Applications
- Organic Solid Emitters : Pyrazoles, including phenyl-substituted derivatives, have been employed in the development of highly efficient organic crystalline solids with specific fluorescence properties. These materials have potential applications in optoelectronics and fluorescence-based technologies (Tang et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(13-14-7-3-1-4-8-14)19-12-11-16(18-19)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSAPOGGDNCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclopropyl-8-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581075.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5581077.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methylcyclopropyl)carbonyl]pyrrolidin-2-yl}methyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B5581095.png)
![4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide](/img/structure/B5581100.png)


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]nicotinamide](/img/structure/B5581117.png)
![1-(2-aminoethyl)-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5581122.png)

![1-tert-butyl-5-oxo-N-[2-(2-pyridinylthio)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5581132.png)

![5,5-dimethyl-3-[(2-methylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5581171.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5581176.png)
![2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581184.png)
